molecular formula C17H10Cl4N4O B11986861 N'-(2,4-Dichlorobenzylidene)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide

N'-(2,4-Dichlorobenzylidene)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11986861
M. Wt: 428.1 g/mol
InChI Key: GXLYOXTYKDKUOA-GZIVZEMBSA-N
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Description

N’-(2,4-Dichlorobenzylidene)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with dichlorobenzylidene and dichlorophenyl groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dichlorobenzylidene)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dichlorobenzylidene)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-(2,4-Dichlorobenzylidene)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-(2,4-Dichlorobenzylidene)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-Dichlorobenzylidene)-2,4-dihydroxybenzohydrazide
  • N’-(2,4-Dichlorobenzylidene)-4-hydroxybenzohydrazide
  • N’-(2,4-Dichlorobenzylidene)-2-iodobenzohydrazide

Uniqueness

N’-(2,4-Dichlorobenzylidene)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dichlorobenzylidene and dichlorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H10Cl4N4O

Molecular Weight

428.1 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H10Cl4N4O/c18-10-2-1-9(13(20)5-10)8-22-25-17(26)16-7-15(23-24-16)12-4-3-11(19)6-14(12)21/h1-8H,(H,23,24)(H,25,26)/b22-8+

InChI Key

GXLYOXTYKDKUOA-GZIVZEMBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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